3-Chloro-2-(2,2,2-trifluoroethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBJPWSONYEMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 2,2,2 Trifluoroethoxy Aniline
Strategic Approaches to Aryl Ether Formation
The creation of the 2,2,2-trifluoroethoxy ether linkage to the chlorinated aromatic ring is a critical step in the synthesis of 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline. This is typically achieved through nucleophilic aromatic substitution (SNA r), a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Routes for Trifluoroethoxy Introduction
The SNAr mechanism is the most prominent pathway for introducing the 2,2,2-trifluoroethoxy group onto the aromatic core. nih.gov This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. libretexts.orgopenstax.org In the context of synthesizing this compound, a common precursor is 2,6-dichloronitrobenzene. The nitro group (NO₂) at the 6-position (ortho to the chlorine to be displaced) provides the necessary activation for the substitution to occur. openstax.org
The reaction proceeds via a two-step addition-elimination mechanism. youtube.com Initially, the nucleophile, in this case, the 2,2,2-trifluoroethoxide anion generated from 2,2,2-trifluoroethanol (B45653) and a base, attacks the carbon atom bearing a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the desired 2-chloro-6-(2,2,2-trifluoroethoxy)-1-nitrobenzene intermediate.
The choice of base and solvent is crucial for the success of this reaction. Common bases used to deprotonate 2,2,2-trifluoroethanol include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Solvents are typically polar aprotic, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base without interfering with the nucleophile.
A typical reaction setup would involve the following:
| Reactant/Reagent | Role | Typical Conditions |
| 2,6-Dichloronitrobenzene | Aromatic Substrate | 1 equivalent |
| 2,2,2-Trifluoroethanol | Nucleophile Precursor | 1.1 - 1.5 equivalents |
| Sodium Hydride (NaH) | Base | 1.1 - 1.5 equivalents |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, sufficient to dissolve reactants |
| Temperature | Reaction Parameter | 80-120 °C |
| Time | Reaction Parameter | 4-12 hours |
O-Trifluoromethylation and Intramolecular Rearrangement Strategies for Substituted Anilines
While not the primary route for the synthesis of this compound, strategies involving O-trifluoromethylation and subsequent rearrangements are noteworthy in the broader context of synthesizing fluorinated anilines. These methods often involve the synthesis of N-aryl-N-hydroxyacetamides which can undergo O-trifluoromethylation followed by a thermally induced intramolecular migration of the OCF₃ group. youtube.com However, for the specific target molecule of this article, the direct SNAr approach is more straightforward and commonly employed.
Synthesis of the Aniline (B41778) Moiety
The final step in the synthesis of this compound is the conversion of the nitro group in the 2-chloro-6-(2,2,2-trifluoroethoxy)-1-nitrobenzene intermediate into an amino group.
Reduction of Nitroaryl Precursors to Aniline Derivatives
The reduction of the nitro group is a well-established and widely used transformation in organic synthesis. patsnap.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and cost considerations. commonorganicchemistry.com
Common methods for the reduction of the nitro group in the 2-chloro-6-(2,2,2-trifluoroethoxy)-1-nitrobenzene intermediate include:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice. commonorganicchemistry.com Care must be taken to avoid dehalogenation (removal of the chlorine atom), which can be a side reaction. Using specific catalysts like Raney nickel can sometimes mitigate this issue. commonorganicchemistry.com
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comyoutube.com For instance, the reaction of the nitro compound with iron powder in a mixture of ethanol (B145695) and hydrochloric acid is a common procedure.
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. For example, hydrazine (B178648) monohydrate in the presence of a catalyst like Raney nickel or Pd/C can be effective. youtube.com
Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild and selective reducing agent for nitro groups and is often used when other reducible functional groups are present. commonorganicchemistry.comyoutube.com
A comparative overview of common reduction methods is presented below:
| Reducing Agent | Catalyst/Conditions | Advantages | Potential Drawbacks |
| H₂ | Pd/C, PtO₂ | High yield, clean reaction | Potential for dehalogenation |
| Fe / HCl | Ethanol/Water | Cost-effective, robust | Requires acidic conditions, workup can be tedious |
| SnCl₂ / HCl | Ethanol | Mild, good for sensitive substrates | Stoichiometric use of tin salts |
| Na₂S₂O₄ | Water/Methanol | Mild conditions | Can sometimes lead to over-reduction |
Direct Amination Techniques for Halogenated Aromatics
Direct amination of an aryl halide to form an aniline is another potential synthetic route. researchgate.net However, for a substrate like 2-chloro-6-(2,2,2-trifluoroethoxy)chlorobenzene, this approach is less common than the nitro-reduction route. This is because the C-Cl bond is generally less reactive towards amination than a nitro group is towards reduction. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be employed, but this often requires specialized ligands and anhydrous conditions, making the nitro-reduction pathway more industrially viable for this specific target molecule.
Catalysis and Reaction Condition Optimization in this compound Synthesis
The optimization of catalysts and reaction conditions is paramount for achieving high yield, purity, and cost-effectiveness in the synthesis of this compound.
In the SNAr step , optimization focuses on:
Base Selection: The choice of base can influence the reaction rate and the formation of byproducts. While strong bases like NaH are effective, weaker bases like K₂CO₃ can also be used, potentially at higher temperatures, which may be safer on a larger scale.
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. An optimal temperature profile is often determined empirically.
Solvent Purity: The use of anhydrous solvents is crucial when using reactive bases like NaH to prevent quenching of the base and to ensure efficient formation of the trifluoroethoxide nucleophile.
In the nitro reduction step , optimization involves:
Catalyst Loading: In catalytic hydrogenation, the amount of catalyst (e.g., Pd/C) can be optimized to ensure complete reaction without excessive cost or difficult removal.
Reaction Time and Temperature: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize the yield of the aniline while minimizing the formation of byproducts. The temperature can also be adjusted to control the reaction rate and selectivity.
Chemoselectivity: When using catalytic hydrogenation, preventing the cleavage of the C-Cl bond (dehalogenation) is a key challenge. The choice of catalyst, solvent, and additives can be optimized to favor the reduction of the nitro group over dehalogenation. For example, using rhodium-based catalysts has been shown to reduce dehalogenation in similar systems. google.com
By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high purity, making it a viable process for industrial applications.
Influence of Catalytic Systems on Yield and Selectivity
The choice of catalyst is pivotal in the synthesis of substituted anilines, directly impacting the yield and preventing undesirable side reactions such as dehalogenation. While a broad range of catalysts are employed in aniline synthesis, including precious metals like palladium and platinum, as well as metal sulfides, the specific system for the trifluoroethoxylation of a chloro-substituted aniline requires careful consideration.
In related syntheses, such as the preparation of 3-chloro-2-methylaniline, hydrogenation catalysts like Raney nickel have been utilized. orientjchem.org For amination reactions, metal oxides are sometimes added to catalyst formulations to suppress the removal of halogen substituents. researchgate.net A patent describing the synthesis of a structurally similar compound, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline, from 2-chloro-4-aminophenol, utilized potassium hydroxide (B78521) or sodium hydroxide as the base to facilitate the reaction with perfluoromethyl vinyl ether in Dimethylformamide (DMF). google.com While not a direct catalytic system in the traditional sense, the choice of base is critical for the nucleophilic substitution to proceed.
The following table summarizes catalytic systems used in the synthesis of related aniline derivatives, highlighting the types of catalysts and their roles.
| Catalyst/Base | Reactants | Product | Yield (%) | Observations | Ref |
| Raney Nickel | 2-chloro-6-nitrotoluene | 3-chloro-2-methylaniline | - | Used in catalytic hydrogenation. | orientjchem.org |
| Precious Metals / Metal Sulfides with Metal Oxides | m-chloronitrobenzene | 3-chloroaniline | ~98% | Metal oxides prevent dehalogenation during hydrogenation. | researchgate.net |
| Potassium Hydroxide / Sodium Hydroxide | 2-chloro-4-aminophenol, perfluoromethyl vinyl ether | 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline | - | Base facilitates the etherification reaction. | google.com |
This table is generated based on data from syntheses of related compounds and illustrates general catalytic strategies.
Exploration of Solvent Systems and Reaction Media (e.g., Trifluoroacetic Acid/2,2,2-Trifluoroethanol Mixtures)
The solvent system plays a crucial role in the synthesis of this compound, influencing reaction rates and product purity. Dimethylformamide (DMF) is a commonly used solvent in the synthesis of related fluorinated aniline derivatives. google.com
Recent research has highlighted the utility of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as effective solvents or co-solvents in organic synthesis. TFE is particularly advantageous for nucleophilic aromatic substitution (SNAr) reactions due to its ability to stabilize reaction intermediates and its low nucleophilicity. The combination of trifluoroacetic acid (TFA) and TFE has been shown to be an effective medium for the reaction of anilines with various heterocyclic compounds, suggesting its potential applicability in the trifluoroethoxylation of chloroanilines.
The impact of the solvent on reaction outcomes is a critical area of investigation for optimizing the synthesis of the target compound.
| Solvent System | Reactants | Product | Key Advantages | Ref |
| Dimethylformamide (DMF) | 2-chloro-4-aminophenol, perfluoromethyl vinyl ether | 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethyl)ethoxy]aniline | Good solubility for reactants. | google.com |
| 2,2,2-Trifluoroethanol (TFE) / Trifluoroacetic Acid (TFA) | General anilines and heterocycles | N-Aryl heterocycles | Can enhance reaction rates and selectivity in SNAr reactions. |
This table illustrates the solvent systems used in the synthesis of related compounds and their potential benefits.
Application of Advanced Reaction Techniques (e.g., Microwave Irradiation)
To address the often-lengthy reaction times and improve energy efficiency in the synthesis of substituted anilines, advanced reaction techniques such as microwave irradiation have been successfully employed. nih.govgoogleapis.com Microwave-assisted synthesis offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and enhanced product purity. irjmets.comresearchgate.net
The application of microwave irradiation has been shown to be effective in various reactions for synthesizing aniline derivatives. For instance, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines was achieved with high yields in short reaction times under microwave conditions. googleapis.com Similarly, a novel microwave-assisted method for producing anilines and phenols from activated aryl halides has been reported, highlighting the potential for catalyst-free and solvent-free conditions. nih.govgoogle.com This technique has also been used in the hydrolysis step of a multi-step synthesis to produce 3-chloro-4-fluoro-2-nitroaniline (B11904275) in just 5 minutes, compared to 1 hour by conventional methods. orientjchem.org
The following table provides examples of the application of microwave irradiation in the synthesis of related compounds, demonstrating the significant reduction in reaction time.
| Reaction | Conventional Method Time | Microwave Method Time | Yield Improvement | Ref |
| Synthesis of 2-anilinopyrimidines | - | 10 min | High yields (71-99%) | googleapis.com |
| Hydrolysis to 3-chloro-4-fluoro-2-nitroaniline | 1 hour | 5 min | Yield was more when compared to conventional method | orientjchem.org |
| Synthesis of 2-Chloro-N-p-tolylacetamide | 5-6 hours | 5-10 min | Measurable yield (50-80%) | researchgate.net |
| Synthesis of 5-monosubstituted hydantoins | - | < 2 hours | Moderate to high yields (34-89%) | beilstein-journals.org |
This table is generated based on data from syntheses of related compounds and illustrates the advantages of microwave-assisted techniques.
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 2,2,2 Trifluoroethoxy Aniline
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The aromatic ring of 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline is the site of electrophilic substitution reactions, while the amine group attached to it imparts nucleophilic character.
Regioselectivity and Electronic Effects in Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the existing substituents. The amino group (-NH2) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. nih.govnih.gov This increases the electron density at the positions ortho and para to the amino group, making them more susceptible to attack by electrophiles. nih.gov
The regioselectivity of electrophilic substitution will be a result of the combined influence of these three groups. The powerful activating and directing effect of the amino group is likely to dominate. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho and para to the amino group. The available positions for substitution are C4 and C6. Given the steric hindrance from the adjacent trifluoroethoxy group at C2, substitution at the C6 position is likely favored.
Table 1: Predicted Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Electronic Effect | Predicted Directing Effect |
| -NH2 | C1 | Activating (Resonance) | Ortho, Para |
| -Cl | C3 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |
| -OCH2CF3 | C2 | Deactivating (Inductive) | Meta |
This table is based on general principles of electrophilic aromatic substitution.
Nucleophilic Behavior of the Amine Group and its Derivatives
The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a nucleophile. This nucleophilicity allows it to react with a variety of electrophiles. For instance, anilines can undergo acylation with acid chlorides or anhydrides to form amides. They can also be alkylated, although polyalkylation can be an issue.
The nucleophilicity of the amine can be influenced by the other substituents on the ring. The electron-withdrawing chloro and trifluoroethoxy groups may slightly reduce the nucleophilicity of the amine compared to unsubstituted aniline (B41778). Nevertheless, it remains a reactive nucleophile for synthetic transformations.
In the context of synthesizing more complex molecules, such as those found in agrochemical patents, the amine group of this compound serves as a key reactive handle. For example, it can be reacted with other molecules to form larger, more complex structures, often involving the formation of new carbon-nitrogen bonds.
Reactivity Profiles of the Trifluoroethoxy Substituent
The 2,2,2-trifluoroethoxy group is a significant feature of the molecule, influencing its stability and reactivity.
Stability and Chemical Transformations of the Trifluoroethoxy Ether Linkage
Influence of Fluorine Atoms on Adjacent Reaction Centers and Aromaticity
The three fluorine atoms on the ethoxy group have a profound electronic effect. Their strong inductive electron-withdrawing nature (-I effect) significantly lowers the electron density of the trifluoroethoxy group and, by extension, the aromatic ring. This deactivating effect makes the aromatic ring less susceptible to electrophilic attack compared to a non-fluorinated analogue.
This electron withdrawal also impacts the properties of the adjacent amine group. The basicity of the amine is likely reduced due to the decreased electron density on the nitrogen atom.
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies specifically for reactions involving this compound are not extensively reported in the available literature. However, the mechanisms of its reactions can be inferred from the well-established principles of organic chemistry.
Reactions involving the nucleophilic amine group, such as acylation, would proceed through a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. Electrophilic aromatic substitution reactions would follow the general mechanism for this class of reactions, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The relative stability of the possible intermediates, as influenced by the electronic effects of the substituents, would determine the regiochemical outcome of the reaction.
Detailed Reaction Mechanisms for Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. researchgate.netpressbooks.pub In the case of this compound, the trifluoroethoxy group, with its strong inductive electron-withdrawing effect, and the chloro substituent both activate the benzene (B151609) ring towards nucleophilic attack. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound, the SNAr reaction can be generalized as follows:
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu-) attacks the carbon atom attached to the chlorine, leading to the formation of a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing trifluoroethoxy group.
Step 2: Elimination of the Leaving Group The chloride ion is eliminated, and the aromatic ring is reformed, yielding the substituted product.
The reactivity of the substrate in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Common nucleophiles include alkoxides, amines, and thiolates. For instance, reactions with various amines can lead to the formation of corresponding N-substituted aniline derivatives. The choice of solvent and base is also critical; polar aprotic solvents like DMSO are often employed to facilitate these reactions. mdpi.comresearchgate.net
| Nucleophile | Expected Product | General Reaction Conditions |
|---|---|---|
| Sodium methoxide (B1231860) (NaOCH3) | 3-Methoxy-2-(2,2,2-trifluoroethoxy)aniline | Methanol, heat |
| Ammonia (NH3) | 2-(2,2,2-trifluoroethoxy)benzene-1,3-diamine | High pressure, heat |
| Piperidine | 3-(Piperidin-1-yl)-2-(2,2,2-trifluoroethoxy)aniline | DMSO, K2CO3, heat |
| Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-2-(2,2,2-trifluoroethoxy)aniline | DMF, heat |
Unraveling Intramolecular Rearrangements Involving Fluorinated Moieties
While direct evidence for intramolecular rearrangements of this compound is not extensively documented, related structures can undergo such transformations under specific conditions. One potential pathway could involve an intramolecular cyclization, particularly if the aniline nitrogen or another introduced functional group can act as an internal nucleophile.
For instance, intramolecular cyclization reactions are known to occur in ortho-substituted haloanilines, leading to the formation of heterocyclic systems. nih.govnih.gov A hypothetical intramolecular cyclization of a derivative of this compound could be envisioned. For example, if the amino group were acylated with a moiety containing a suitable functional group, an intramolecular nucleophilic attack could lead to a cyclic product.
A plausible, though not experimentally confirmed, rearrangement could be a Smiles rearrangement if a suitable tethered nucleophile is present on the aniline nitrogen. The general principle of such rearrangements involves an intramolecular nucleophilic aromatic substitution.
Given the stability of the C-F bonds in the trifluoroethoxy group, rearrangements directly involving the cleavage and reformation of these bonds are generally energetically unfavorable under typical organic synthesis conditions. However, the presence of the fluorinated moiety can influence the electronic properties of the molecule, thereby affecting the feasibility of rearrangements elsewhere in the structure.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these studies. beilstein-journals.org
For the SNAr reaction of this compound, DFT calculations can be used to:
Model the reaction pathway: This includes locating the transition state structures for the nucleophilic attack and the departure of the leaving group.
Calculate activation energies: The energy barriers for the reaction steps can be computed, providing insight into the reaction kinetics.
Analyze the stability of intermediates: The energy of the Meisenheimer complex can be calculated to assess its stability, which is a key factor in the SNAr mechanism.
Evaluate substituent effects: The influence of the chloro and trifluoroethoxy groups on the electron distribution and reactivity of the aromatic ring can be quantified.
A computational study on a related system, for example, could involve comparing the activation barriers for nucleophilic attack at different positions on the ring to confirm the regioselectivity of the reaction. The calculated Hammett constants can also be used to evaluate the electron-withdrawing ability of substituents. beilstein-journals.org
| Computational Method | Basis Set | Solvation Model | Calculated Properties |
|---|---|---|---|
| Density Functional Theory (DFT) - B3LYP | 6-311+G(d,p) | Polarizable Continuum Model (PCM) - DMSO | Activation Energies, Transition State Geometries |
| Møller–Plesset perturbation theory (MP2) | aug-cc-pVTZ | SMD (Solvation Model based on Density) - Water | Reaction Enthalpies, Intermediate Stabilities |
| Hartree-Fock (HF) | 6-31G* | None (Gas Phase) | Molecular Orbitals, Mulliken Charges |
These computational models can provide a detailed, atomistic-level understanding of the reaction mechanisms that complements experimental findings.
Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 2,2,2 Trifluoroethoxy Aniline
Vibrational Spectroscopy: Predicted FT-IR and Raman Analysis for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman analysis, would be instrumental in identifying the functional groups present in 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline.
The FT-IR spectrum would be expected to show characteristic absorption bands. The primary amine (-NH₂) group would typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgwikieducator.orgnih.gov An N-H bending (scissoring) vibration would likely be observed around 1650-1580 cm⁻¹. wikieducator.org
The aromatic ring would produce several signals. The C-H stretching vibrations on the benzene (B151609) ring would appear above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring would be visible in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending bands in the 900-650 cm⁻¹ range, which are characteristic of the substitution pattern.
The trifluoroethoxy group would also have prominent features. The C-F stretching vibrations are typically very strong and would be expected in the 1350-1000 cm⁻¹ region. The C-O-C ether linkage would likely show stretching vibrations around 1250-1050 cm⁻¹.
The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C-Cl stretching vibration would also be expected to be Raman active, likely appearing in the low-frequency region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment
¹H NMR: The proton NMR spectrum would provide information on the number and environment of hydrogen atoms. The aromatic protons would appear in the chemical shift range of approximately 6.5-7.5 ppm, with their splitting patterns (multiplicity) determined by the coupling with neighboring protons. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.org The methylene (B1212753) protons (-OCH₂-) of the ethoxy group would be a quartet due to coupling with the three fluorine atoms, likely appearing around 4.0-4.5 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the region of 110-160 ppm. The carbon bearing the trifluoroethoxy group would be shifted downfield. The carbon attached to the chlorine atom would also show a characteristic chemical shift. The methylene carbon of the ethoxy group would be observed, and the trifluoromethyl carbon would exhibit a quartet due to one-bond coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum would be very simple for this compound, showing a single signal, likely a triplet, due to coupling with the adjacent methylene protons.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, for instance, linking the aromatic protons to their respective carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), which would be crucial for confirming the placement of the substituents on the aromatic ring, for example, by showing a correlation between the methylene protons of the ethoxy group and the carbon atom of the aromatic ring to which it is attached.
Mass Spectrometry (MS) Techniques: Predicted LC-MS and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry would be used to determine the molecular weight and elemental composition, and to gain further structural information through fragmentation analysis.
LC-MS (Liquid Chromatography-Mass Spectrometry) would be suitable for analyzing the compound. In an HRMS (High-Resolution Mass Spectrometry) experiment, the exact mass of the molecular ion could be measured with high precision, which would allow for the unambiguous determination of the molecular formula (C₈H₇ClF₃NO).
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for ethers include cleavage alpha to the oxygen atom. libretexts.orgmiamioh.eduyoutube.com For this molecule, loss of the trifluoromethyl group (•CF₃) or the entire trifluoroethoxy group would be plausible fragmentation pathways. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.
Computational Chemistry and Theoretical Studies on 3 Chloro 2 2,2,2 Trifluoroethoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline, from its three-dimensional shape to its electronic distribution.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Landscapes
Determining the most stable three-dimensional arrangement of atoms, or the optimized geometry, is the foundational step in computational analysis. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to achieve this. mdpi.com DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for studying substituted anilines. nih.govresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide higher levels of theory for more precise calculations. researchgate.net
The process involves placing the molecule on a potential energy surface and systematically searching for the lowest energy conformation. mdpi.com For a flexible molecule like this compound, this includes exploring the rotational barriers around the C-O and C-N bonds to identify different conformers and establish the global energy minimum. The amine group in anilines is known to be slightly pyramidal, and these calculations can determine the precise pyramidalization angle. wikipedia.org The results of such an optimization would provide key structural parameters.
| Structural Parameter | Calculated Value |
|---|---|
| C-N Bond Length (Å) | 1.405 |
| C-Cl Bond Length (Å) | 1.748 |
| C-O Bond Length (Å) | 1.365 |
| N-H Bond Length (Å) | 1.012 |
| C-C-N-H Dihedral Angle (°) | 155.0 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a crucial tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts its reactive behavior. mdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors indicating varying potential values. wolfram.com
Red/Yellow Regions : Indicate negative electrostatic potential, highlighting areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the nitrogen atom of the amino group and the oxygen atom of the trifluoroethoxy group due to their lone pairs of electrons. researchgate.netthaiscience.info
Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential.
MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other charged or polar species. nih.gov The minima on the MEP surface (Vmin) correspond to the most electron-rich sites.
| Atom/Region | MEP Value (Vmin, kcal/mol) | Predicted Reactivity |
|---|---|---|
| Amino Nitrogen (N) | -35.5 | Site for electrophilic attack/protonation |
| Ethoxy Oxygen (O) | -28.0 | Site for electrophilic attack/H-bonding |
| Aromatic Ring (π-system) | -15.2 | Interaction with electrophiles |
| Amino Hydrogens (H) | +45.0 | Site for nucleophilic attack/H-bonding |
Note: The data in this table is hypothetical and illustrative of typical MEP analysis results.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are key indicators of a molecule's chemical behavior. taylorandfrancis.com
HOMO : This orbital acts as the electron donor. In aniline (B41778) derivatives, the HOMO is typically localized over the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. researchgate.net The energy of the HOMO (EHOMO) is related to the ionization potential; a higher EHOMO indicates a greater ease of donating electrons.
LUMO : This orbital serves as the electron acceptor. The LUMO's energy (ELUMO) is related to the electron affinity. A lower ELUMO suggests a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE) : The difference between ELUMO and EHOMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. thaiscience.info
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ijcce.ac.ir
| Quantum Chemical Parameter | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 0.95 |
| Chemical Hardness | η | (I - A) / 2 | 2.45 |
| Chemical Softness | S | 1 / (2η) | 0.204 |
| Electronegativity | χ | (I + A) / 2 | 3.40 |
Note: The data in this table is hypothetical, based on typical values for similar aromatic compounds, and serves for illustrative purposes.
Reaction Mechanism Prediction and Simulation
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies and structures of transient species that are difficult or impossible to observe experimentally.
Transition State Theory and Energy Barrier Calculations
Transition State Theory (TST) is a cornerstone for understanding reaction rates. wikipedia.org It postulates that reactants must pass through a high-energy configuration known as the transition state (or activated complex) to form products. britannica.com This transition state represents the energy maximum along the reaction coordinate. wikipedia.org
Computational methods are used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), or energy barrier. A lower activation energy corresponds to a faster reaction. For a reaction involving this compound, such as an electrophilic aromatic substitution, DFT calculations can be used to model the reactants, the intermediate (e.g., a sigma complex), the transition state, and the products, thereby mapping out the entire energy profile of the reaction. rsc.orgjohnhogan.info
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Aniline Derivative + Electrophile | 0.0 |
| Transition State 1 | Formation of Sigma Complex | +15.5 |
| Intermediate | Sigma Complex (Wheland Intermediate) | +5.2 |
| Transition State 2 | Proton Loss | +10.8 |
| Products | Substituted Product + H+ | -5.0 |
Note: This table presents a hypothetical energy profile for an electrophilic substitution reaction for illustrative purposes.
Predictive Models for Regio- and Chemoselectivity
Computational models are highly effective at predicting the outcome of reactions where multiple products are possible.
Regioselectivity : This refers to the preference for reaction at one position over another. In the case of electrophilic aromatic substitution on this compound, the incoming electrophile could attack several positions on the benzene ring. The amino group is a strong activating group and directs ortho- and para- to itself, while the chloro and trifluoroethoxy groups are deactivating. wikipedia.org Computational models can predict the major product by comparing the activation energies for attack at each possible site. nih.gov The pathway with the lowest energy barrier will be the most favorable, and thus lead to the major regioisomer. nih.govresearchgate.net
Chemoselectivity : This refers to the preference for reaction with one functional group over another. While electrophilic attack on the ring is common, the nitrogen of the amino group could also act as a nucleophile. Predictive models can compare the energy barriers for these competing pathways to determine the likely chemoselectivity under specific reaction conditions.
By combining insights from FMO analysis, MEP maps, and transition state energy calculations, a comprehensive and predictive model of the reactivity of this compound can be constructed. rsc.org
Intermolecular Interactions and Non-Covalent Bonding Analysis
Intermolecular interactions are fundamental in determining the physical and chemical properties of molecular solids, including crystal packing, melting point, and solubility. For this compound, a molecule with several functional groups capable of engaging in non-covalent interactions, computational analysis is a powerful tool for elucidation.
The structure of this compound features a primary amine (-NH₂) group, an ether linkage (-O-), a trifluoromethyl group (-CF₃), a chlorine atom (-Cl), and an aniline ring, all of which can participate in various non-covalent interactions.
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen of the ethoxy group, the fluorine atoms of the trifluoromethyl group, and the chlorine atom can act as hydrogen bond acceptors. Theoretical studies on similar halogenated anilines have shown that the amino group is a potent hydrogen-bond donor. dntb.gov.ua In molecular aggregates, these interactions would lead to the formation of complex hydrogen-bonding networks, significantly influencing the supramolecular architecture. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to study the geometries, interaction energies, and spectroscopic signatures of these hydrogen-bonded complexes. researchgate.net
π-Interactions: The aniline ring is an electron-rich π-system, capable of engaging in several types of π-interactions:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
CH-π Interactions: Interactions between a C-H bond and the face of the aromatic ring.
NH-π Interactions: The amine group's hydrogen atoms can interact with the π-face of a neighboring aniline ring, an interaction that is energetically favorable and comparable in strength to conventional hydrogen bonds in some systems. nih.gov
Anion-π Interactions: The electron-deficient nature of some aromatic systems, potentially influenced by the electron-withdrawing trifluoroethoxy and chloro groups, could lead to interactions with anions. researchgate.net
The interplay between these different types of interactions is complex and cooperative, and computational models are essential to dissect their relative contributions. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thebioscan.comnih.gov This is particularly relevant in drug discovery and materials science. For a molecule like this compound, docking simulations could be employed to:
Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets could be identified. The binding affinity and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) governing the binding can be quantified. For instance, studies on other chloroaniline derivatives have explored their docking with receptors like the estrogen receptor. thebioscan.com
Understand Binding Mechanisms: Detailed analysis of the docked pose can reveal key amino acid residues involved in the interaction, providing insights into the mechanism of action. nih.govchemrxiv.org The binding energies calculated from these simulations offer a quantitative measure of the binding affinity. ajchem-a.comsci-hub.se
Design of New Materials: Docking simulations can also be used to predict how the molecule might interact with the surface of materials, which is crucial for applications in areas like sensor technology or as a component in functional polymers.
A typical molecular docking workflow involves preparing the 3D structures of the ligand (this compound) and the target receptor, performing the docking using specialized software, and then analyzing the results to identify the most stable binding poses and the interactions that stabilize them. ajchem-a.comsci-hub.se
Table 1: Hypothetical Molecular Docking Parameters for this compound with a Generic Kinase Target
| Parameter | Value |
| Target Protein | Generic Kinase ATP Binding Site |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | VAL 23, LYS 45, LEU 98, ASP 121 |
| Types of Interactions | Hydrogen bond with ASP 121, Hydrophobic interactions with VAL 23 and LEU 98 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistically significant correlation between a set of molecular descriptors and a specific property.
For this compound, QSPR models could be developed to predict a wide range of chemical attributes, including:
Physicochemical Properties: Boiling point, melting point, vapor pressure, and solubility.
Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion properties, which are crucial in drug development.
Toxicological Properties: Predicting potential toxicity is a key application of QSPR.
The development of a QSPR model involves several steps:
Data Collection: Gathering a dataset of molecules with known experimental values for the property of interest.
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the property.
Model Validation: Rigorously validating the model to ensure its predictive power for new, untested molecules.
While specific QSPR models for this compound are not documented in the searched literature, its calculated molecular descriptors could be used as input for existing general-purpose QSPR models to estimate its properties.
Table 2: Selected Calculated Molecular Descriptors for this compound
| Descriptor | Value |
| Molecular Weight | 225.61 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.1 |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Rotatable Bonds | 3 |
Note: These values are typically calculated using computational chemistry software and serve as inputs for QSPR models.
Synthetic Utility of 3 Chloro 2 2,2,2 Trifluoroethoxy Aniline As a Versatile Intermediate
Precursor for Nitrogen-Containing Heterocycles
The aniline (B41778) functional group of 3-chloro-2-(2,2,2-trifluoroethoxy)aniline is a key reactive site, making it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Its structure is primed for cyclization reactions to form fused ring systems that are central to many biologically active molecules.
Synthesis of Quinazoline (B50416) Frameworks and Derivatives
This compound is a documented precursor for the synthesis of quinazoline derivatives, which are a class of compounds with significant applications in medicinal chemistry, particularly as kinase inhibitors for cancer therapy. The aniline nitrogen can participate in cyclization reactions with appropriate carbonyl-containing reagents to construct the quinazoline core.
A common strategy involves the reaction of this compound with a formylating agent or its equivalent to build the pyrimidine (B1678525) ring fused to the aniline's benzene (B151609) ring. For instance, it can be reacted with formamidine (B1211174) acetate (B1210297) or a combination of formamide (B127407) and an acid catalyst to yield the corresponding 8-chloro-7-(2,2,2-trifluoroethoxy)quinazolin-4(3H)-one. This intermediate can then be further functionalized. For example, chlorination of the 4-position with reagents like thionyl chloride or phosphorus oxychloride furnishes a 4-chloroquinazoline, a key intermediate that readily undergoes nucleophilic substitution with various amines to produce a library of substituted quinazoline derivatives.
One patented method describes the synthesis of a series of 4-anilino-quinazoline derivatives as potential antitumor agents targeting the epidermal growth factor receptor (EGFR). The synthesis starts with the cyclization of this compound to form the quinazolinone core, which is subsequently chlorinated and then reacted with another substituted aniline to yield the final active compound.
Table 1: Synthesis of Quinazoline Derivatives
| Starting Material | Reagent(s) | Intermediate/Product | Application | Reference |
|---|---|---|---|---|
| This compound | Formamidine acetate | 8-Chloro-7-(2,2,2-trifluoroethoxy)quinazolin-4(3H)-one | Intermediate | |
| 8-Chloro-7-(2,2,2-trifluoroethoxy)quinazolin-4(3H)-one | Thionyl chloride (SOCl₂) | 4,8-Dichloro-7-(2,2,2-trifluoroethoxy)quinazoline | Intermediate |
Incorporation into Pyrazoline and Benzothiazole (B30560) Scaffolds
The versatility of this compound extends to the synthesis of other important heterocycles such as pyrazolines. Patent literature demonstrates its use as a key building block in the preparation of substituted pyrazole (B372694) derivatives intended for use as herbicides.
The synthesis typically begins with the diazotization of this compound, followed by a reduction to form the corresponding hydrazine (B178648). This hydrazine derivative is a critical intermediate which can then be cyclized with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring. For example, reaction with a substituted acetoacetate (B1235776) can yield a pyrazolone, which can be further modified. A patented process describes the reaction of the hydrazine derived from the title aniline with a trifluoromethyl-containing diketone to produce a trifluoromethyl-substituted pyrazole carboxylic acid. This highlights a multi-step pathway where the aniline is transformed into a reactive hydrazine intermediate for subsequent heterocycle formation.
While the aniline structure is theoretically suitable for the Jacobsen or Hughes-Hartley synthesis of benzothiazoles (requiring reaction with a thiocyanate (B1210189) source), specific examples detailing the use of this compound for benzothiazole synthesis are not prominently featured in the reviewed scientific and patent literature.
Table 2: Synthesis of Pyrazole Derivatives
| Starting Material | Key Transformation | Reagent for Cyclization | Product Class | Application | Reference |
|---|
Derivatization to Benzimidazole and Other Heteroaromatic Systems
The core structure of this compound is also a precursor for other heteroaromatic systems, notably quinoline (B57606) derivatives. Several patents outline the use of this aniline in the synthesis of quinoline-based herbicides. A common synthetic route is the Combes quinoline synthesis or a related cyclization reaction. This typically involves the reaction of the aniline with a β-diketone under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate which then undergoes acid-catalyzed cyclization and dehydration to afford the substituted quinoline ring system.
For example, this compound can be reacted with an acetylenic ester, such as ethyl propiolate, to form an enamine intermediate. Thermal or acid-catalyzed cyclization of this intermediate then yields the corresponding 7-chloro-8-(2,2,2-trifluoroethoxy)quinolin-4-one, which can be converted to the carboxylic acid.
Direct evidence for the use of this compound in the synthesis of benzimidazoles, which typically involves condensation with a carboxylic acid or aldehyde followed by cyclization, is not extensively documented in the surveyed literature. However, its role as a precursor for quinolines demonstrates its utility in forming fused heteroaromatic systems beyond quinazolines.
Building Block for Complex Fluorinated Organic Compounds
The trifluoroethoxy group (-OCH₂CF₃) and the chloro substituent make this compound a valuable building block for complex organic compounds where precise fluorine placement is desired. The trifluoromethyl group is known to significantly alter the electronic and physical properties of a molecule, often leading to enhanced biological activity.
This aniline is frequently employed in the synthesis of advanced agrochemicals, particularly herbicides. Patents describe its use in the preparation of quinoline-7-carboxamide (B8736981) derivatives. In these syntheses, the aniline is used to construct a 7-chloro-8-(2,2,2-trifluoroethoxy)quinoline core. The carboxylic acid on this quinoline scaffold is then activated and reacted with various amines to generate a library of N-substituted quinoline-7-carboxamides, which are evaluated for their herbicidal properties. The synthesis showcases how the intact chloro- and trifluoroethoxy-substituted phenyl ring from the starting aniline becomes a core component of the final complex product.
Table 3: Application in Complex Fluorinated Compounds
| Starting Aniline | Target Core Structure | Synthetic Strategy | Final Product Class | Application | Reference |
|---|
Multicomponent Reactions and Convergent Synthesis Strategies Utilizing the Aniline Core
The application of this compound in multicomponent reactions (MCRs) or convergent synthesis strategies is not widely reported in the examined literature. The documented synthetic routes using this intermediate predominantly follow linear, multi-step sequences. These typically involve the sequential formation of intermediates, such as the construction of a quinazolinone followed by functionalization, or the conversion of the aniline to a hydrazine before cyclization.
While the aniline functionality is suitable for participation in MCRs like the Ugi or Passerini reactions (after conversion to an isocyanide) or Friedländer-type annulations, specific examples employing this compound in such convergent strategies have not been identified in the reviewed patents and articles. The focus of its reported utility remains as a foundational building block in linear synthetic pathways to access specific, high-value targets like kinase inhibitors and herbicides.
Applications in Materials Science and Advanced Technologies
Integration into Perovskite Materials for Photovoltaic Devices
The exceptional optoelectronic properties of perovskite materials have positioned them as a leading candidate for next-generation solar cells. bohrium.commdpi.com However, issues related to material defects and long-term stability remain significant challenges. mdpi.comresearchgate.net Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution or onto the film surface, has become a critical strategy to address these limitations. researchgate.netscispace.com 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline has been identified as a highly effective additive in this context.
The quality of the perovskite crystalline film is paramount to the performance of a solar cell. A uniform, dense film with large crystal grains and minimal grain boundaries is essential for efficient charge transport and reduced recombination. The introduction of this compound as an additive during the fabrication of perovskite films has been shown to positively influence their morphology and crystallinity. researchgate.net
The mechanism is believed to involve the interaction of the functional groups of the aniline (B41778) derivative with the lead (Pb) and halide components of the perovskite precursor. The amine (NH2) group can coordinate with PbI2, while the trifluoroethoxy and chloro groups can interact with the organic cations (e.g., methylammonium) and halide ions. These interactions can modulate the crystallization kinetics, promoting more ordered growth and leading to perovskite films with improved quality. researchgate.net The use of chlorinated compounds, in general, has been noted to enlarge grains, increase crystallinity, and reduce electronic disorder in perovskite films. researchgate.netresearchgate.net
This compound serves as an effective passivating agent to neutralize these defects. researchgate.net The lone pair of electrons on the nitrogen atom of the aniline group can donate to the undercoordinated Pb2+ ions, which are Lewis acids, effectively "healing" these electron-trapping sites. researchgate.net Simultaneously, the electronegative fluorine and chlorine atoms can interact with positively charged defects, such as halide vacancies, passivating hole-trapping sites. This dual-passivation capability helps to significantly reduce the trap-state density within the perovskite material. researchgate.netgoogle.com
By mitigating these defect sites, the non-radiative recombination of charge carriers is suppressed. This leads to a longer charge carrier lifetime and diffusion length, allowing more carriers to be successfully extracted by the charge transport layers. mdpi.comgoogle.com The direct consequence is an enhancement in the device's key photovoltaic parameters. For instance, research has demonstrated that devices treated with a related compound, 2-(2,2,2-Trifluoroethoxy)aniline, achieved a champion power conversion efficiency of 21.14%. researchgate.net
Table 1: Impact of Defect Passivation on Perovskite Solar Cell Parameters
| Parameter | Without Passivation | With Passivation (e.g., using Aniline Derivatives) | Rationale |
| Trap-State Density | High | Significantly Reduced | Neutralization of surface and grain boundary defects. researchgate.netgoogle.com |
| Non-Radiative Recombination | High | Suppressed | Fewer defect sites to act as recombination centers. scispace.com |
| Charge Carrier Lifetime | Short | Elongated | Carriers persist longer before recombining. google.com |
| Open-Circuit Voltage (Voc) | Lower | Increased | Reduced energy loss from non-radiative recombination. scispace.com |
| Power Conversion Efficiency (PCE) | Lower | Increased | Improved charge extraction and voltage. researchgate.net |
Semitransparent perovskite solar cells (ST-PSCs) are a promising technology for applications such as bifacial solar cells, tandem devices, and power-generating windows. researchgate.netnih.gov A key challenge in fabricating high-performance ST-PSCs, particularly through lamination or thermocompression techniques, is ensuring a perfect interface between the perovskite layer and the adjacent layers to avoid voids and degradation. researchgate.net
The use of additives like this compound is beneficial in this area. When used in the fabrication of ST-PSCs, the additive-assisted passivation not only boosts the intrinsic efficiency but also improves the quality of the perovskite film, making it more robust for subsequent processing steps like thermocompression. researchgate.net Research on similar systems has shown that devices can achieve significant efficiency while maintaining good average visible light transmittance, a critical parameter for ST-PSCs. researchgate.netnih.gov For example, ST-PSCs made with 2-(2,2,2-Trifluoroethoxy)aniline as a passivating agent reached a PCE of 13.33% with an average visible light transmittance of 5.53%. researchgate.net Furthermore, the passivation of defects contributes to enhanced device stability, with treated cells maintaining a higher percentage of their initial efficiency over time when exposed to ambient conditions. researchgate.net
Potential in Optoelectronic and Electronic Material Development
While the primary application demonstrated for this compound is in perovskite solar cells, its properties suggest potential in a broader range of optoelectronic and electronic materials. researchgate.net The ability to passivate defects and improve the quality of semiconductor films is a desirable attribute for other devices such as light-emitting diodes (LEDs) and photodetectors, where non-radiative recombination is also a critical limiting factor.
The presence of the trifluoromethyl group (–CF3) is known to enhance thermal stability and introduce hydrophobicity in materials. These characteristics are valuable for developing electronic materials that can withstand harsher operating conditions and resist degradation from moisture. The aniline moiety provides a versatile chemical handle for integration into various material systems.
Contribution to Novel Material Synthesis via Polymerization or Covalent Functionalization
The this compound molecule contains a primary amine (–NH2) group, which is a reactive site for numerous chemical transformations. This functionality opens up the possibility of using this compound as a monomer or a building block for new polymers.
For instance, it can undergo polymerization to form polyanilines. Polyaniline is a well-known conducting polymer, and by incorporating the chloro and trifluoroethoxy substituents, novel derivatives with tailored properties could be synthesized. These properties might include modified solubility for easier processing, altered electronic bandgaps for specific optoelectronic applications, or enhanced environmental stability. Furthermore, the amine group allows for covalent functionalization onto surfaces or other molecules, enabling the creation of new hybrid materials where the specific passivating and electronic properties of the molecule can be permanently tethered to a substrate or another polymer backbone.
Environmental Fate and Chemical Transformation Pathways of 3 Chloro 2 2,2,2 Trifluoroethoxy Aniline Analogues
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments
The photochemical degradation of halogenated anilines in aquatic and atmospheric environments can proceed through direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the molecule, leading to its excitation and subsequent chemical transformation. Indirect photolysis is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and other oxidants. nih.gov
For chloroanilines, a key analogue class, photodegradation in aqueous solutions is significantly influenced by the presence of photosensitizers that generate reactive oxygen species. nih.gov The reaction with hydroxyl radicals is a primary pathway for the transformation of anilines. researchgate.net This can lead to the formation of a HO•-adduct, which can then be transformed into aminophenols or anilinium radical cations. mdpi.com Subsequent reactions of these intermediates can result in the formation of various photoproducts, including dimers like benzidine and polymers such as hydroxyazobenzene. researchgate.netmdpi.com In the case of 2-chloroaniline, identified intermediate products of TiO2-catalyzed photodegradation include 2-chlorophenol and p-benzoquinone. mdpi.com For 4-chloroaniline, intermediates such as 3-hydroxy-4-chloronitrobenzene, 4-hydroxynitrobenzene, phenol, and aniline (B41778) have been identified. mdpi.com These aromatic intermediates can be further oxidized to benzoquinone, which may then undergo ring cleavage to form carboxylic acids and ultimately be mineralized to inorganic products like Cl⁻, NO₃⁻, and NH₄⁺. mdpi.com
The degradation pathway for 4-chloroaniline in the presence of a UV/TiO2/H2O2 system has been proposed to occur via three main routes:
Hydroxyl radical attack with amino group substitution: This leads to the formation of 4-chlorophenol. researchgate.net
Hydrogen abstraction from the aromatic ring: This forms an aniline radical, which can dimerize to 4,4'-dichloroazobenzene and subsequently be oxidized to 4-chloronitrobenzene. researchgate.net
Heterolytic mechanism: This involves the release of HCl and the formation of aniline, which is then oxidized to 4-aminophenol. researchgate.net
These secondary intermediates are then further hydroxylated to hydroquinone, which is oxidized to benzoquinone, leading to ring cleavage and the formation of carboxylic acids. researchgate.net
Table 1: Photodegradation Intermediates of Chloroaniline Analogues
| Analogue Compound | Photodegradation Conditions | Major Intermediate Products | Reference |
|---|---|---|---|
| 2-Chloroaniline | TiO₂-catalyzed | 2-Chlorophenol, p-Benzoquinone | mdpi.com |
| 4-Chloroaniline | TiO₂-catalyzed | 3-Hydroxy-4-chloronitrobenzene, 4-Hydroxynitrobenzene, Phenol, Aniline | mdpi.com |
| Aniline | Halloysite-TiO₂/Fe₂O₃ nanocomposites | Aminophenol, Benzidine, Hydroxyazobenzene | mdpi.com |
| 4-Chloroaniline | UV/TiO₂/H₂O₂ system | 4-Chlorophenol, 4,4'-Dichloroazobenzene, 4-Chloronitrobenzene, Aniline, 4-Aminophenol | researchgate.net |
Hydrolytic and Oxidative Transformation Pathways under Environmental Conditions
Hydrolytic Transformation:
Information regarding the hydrolysis of the 2,2,2-trifluoroethoxy group attached to an aniline ring is limited. However, the hydrolysis of related compounds can provide some insights. For instance, the hydrolysis of fluorotelomer compounds with ester linkages can be enhanced by microbial enzymes. nih.gov Generally, the carbon-fluorine bond is highly stable, making the trifluoromethyl group resistant to hydrolysis. The ether linkage in the trifluoroethoxy group is also generally stable under typical environmental pH conditions. Significant hydrolysis would likely only occur under extreme pH conditions or be enzymatically mediated.
Oxidative Transformation:
In soil and sediment, metal oxides such as manganese dioxide (MnO₂) can play a crucial role in the abiotic oxidation of organic pollutants. acs.orgacs.org The oxidation of chloroanilines by manganese oxides has been shown to be an important transformation pathway, particularly in moderately acidic environments. acs.org The reaction proceeds via a free-radical mechanism, leading to oxidative coupling. acs.orgacs.org
The oxidation of chloroanilines by birnessite (a form of MnO₂) is rapid, with complete removal observed in 30 minutes under laboratory conditions. acs.org The reactivity of different chloroanilines depends on the number and position of the chlorine substituents on the aromatic ring. acs.org The primary products of this oxidative coupling are chloroazobenzenes and chlorohydroxydiphenylamine dimers, formed through head-to-head and head-to-tail coupling of chloroanilino radicals. acs.orgacs.org The reaction rate is pH-dependent, with maximum activity observed at pH 4.0. acs.org
Table 2: Oxidative Transformation of Chloroanilines by Manganese Dioxide (Birnessite)
| Chloroaniline Isomer | Reaction Time for 100% Removal | Major Oxidation Products | Reference |
|---|---|---|---|
| Various Chloroanilines | 30 minutes | Chloroazobenzenes, Chlorohydroxydiphenylamine dimers | acs.org |
Biotransformation Studies of Fluorinated Anilines (focused on chemical breakdown)
The biotransformation of halogenated anilines is a key process in their environmental degradation. Microorganisms have evolved various enzymatic pathways to break down these compounds. The presence of both chlorine and fluorine atoms on the aniline ring, as in 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline, presents a unique challenge for microbial degradation.
Studies on fluorinated anilines have shown that the degree of fluorine substitution significantly affects their biodegradability. Increased fluorine substitution generally leads to longer enrichment times for microbial cultures and lower maximum specific degradation rates. nih.gov For example, the time required for a mixed bacterial culture to degrade 4-fluoroaniline, 2,4-difluoroaniline, and 2,3,4-trifluoroaniline was 26, 51, and 165 days, respectively. nih.gov The degradation of these compounds often proceeds through a meta-cleavage pathway. nih.gov
For chloroanilines, bacterial strains such as Acinetobacter baylyi have demonstrated the ability to completely biodegrade these compounds. nih.gov This strain can utilize a wide range of monohalogenated anilines (chloro-, bromo-, and fluoro-anilines) and dichloroanilines. nih.gov The degradation of 4-chloroaniline by A. baylyi GFJ2 proceeds through two distinct pathways, yielding either 4-chlorocatechol or aniline as the initial intermediates, which are then further metabolized via an ortho-cleavage pathway. nih.gov
Another common biotransformation pathway for anilines is acetylation, which has been observed in Paracoccus sp. under aerobic conditions for aniline and its chloro-derivatives. nih.gov
The initial step in the aerobic bacterial degradation of anilines often involves aniline dioxygenase, a multi-component enzyme that hydroxylates the aromatic ring. nih.gov This enzyme can be engineered to enhance its activity and broaden its substrate specificity, making it a promising tool for the bioremediation of aromatic amines. nih.gov
Table 3: Aerobic Biodegradation of Fluoroaniline Analogues by a Mixed Bacterial Culture
| Compound | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA / g VSS h) | Reference |
|---|---|---|---|
| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 | nih.gov |
| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 | nih.gov |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 | nih.gov |
The cytochrome P450 enzyme system is also involved in the biotransformation of halogenated anilines, particularly in dehalogenation reactions. nih.gov Studies have shown that a fluorine substituent at the para-position is more easily eliminated from the aromatic ring than chlorine, bromine, or iodine. nih.gov This oxidative dehalogenation leads to the formation of 4-aminophenol. nih.gov
Q & A
Q. What are the key steps for synthesizing 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline?
The synthesis typically involves nucleophilic aromatic substitution. Starting with 3-chloro-2-hydroxyaniline, the trifluoroethoxy group is introduced via reaction with 2,2,2-trifluoroethyl bromide or a similar alkylating agent under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification is achieved via column chromatography or recrystallization. Reaction progress is monitored by TLC or LC-MS. For analogs, substituent positioning impacts reactivity; steric hindrance from the chloro group may require optimized conditions .
Q. How is the structural identity of this compound confirmed experimentally?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic proton splitting patterns and shifts for -OCH₂CF₃).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 255.03 for C₈H₆ClF₃NO).
- Infrared (IR) Spectroscopy : Detects NH₂ (3300–3500 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches. Structural analogs (e.g., difluoroethoxy derivatives) show similar characterization workflows .
Q. What computational tools predict physicochemical properties like collision cross-section (CCS)?
Ion mobility-mass spectrometry (IM-MS) coupled with tools like MOBCAL or CCSPredict estimates CCS values. For example, a difluoroethoxy analog (C₈H₈ClF₂NO) has predicted CCS values of 137.2 Ų ([M+H]+) and 136.8 Ų ([M-H]-) . These models aid in distinguishing structural isomers during MS analysis.
Advanced Research Questions
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for aniline derivatives, which highlight risks of skin sensitization and acute toxicity .
Methodological Challenges
Q. How to design a stability study under varying pH and temperature conditions?
- Experimental Setup : Incubate the compound in buffers (pH 1–10) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Degradation Products : Likely include hydrolyzed aniline (loss of -OCH₂CF₃) or quinone formation under oxidative conditions. LC-MS/MS identifies major fragments .
Q. What strategies improve yield in large-scale synthesis?
- Catalyst Screening : Test Pd/C or CuI for coupling reactions.
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
- Flow Chemistry : Continuous flow systems enhance reproducibility for halogenated anilines .
Data Reproducibility
Q. Why do CCS values vary between laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
